molecular formula C14H16O B2405696 (S)-2-Methyl-3-(2-naphthyl)-1-propanol CAS No. 202414-93-5

(S)-2-Methyl-3-(2-naphthyl)-1-propanol

Cat. No. B2405696
CAS RN: 202414-93-5
M. Wt: 200.281
InChI Key: NNMLTYQACUGUNQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-3-(2-naphthyl)-1-propanol, also known as (S)-Naproxol, is a chiral non-steroidal anti-inflammatory drug (NSAID) that has been found to possess analgesic and anti-inflammatory properties. It is a derivative of naproxen, and its synthesis method involves the use of chiral reagents to obtain the desired enantiomer.

Mechanism of Action

(S)-Naproxol works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. It specifically inhibits the activity of COX-2, which is induced during inflammation and is responsible for the production of prostaglandins in response to injury or infection.
Biochemical and Physiological Effects:
(S)-Naproxol has been found to reduce pain and inflammation in animal models, and its mechanism of action involves the inhibition of COX-2 activity. It has also been found to have a lower risk of gastrointestinal side effects compared to other NSAIDs, which is likely due to its selectivity for COX-2 inhibition.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-Naproxol in lab experiments include its selectivity for COX-2 inhibition, its potential for use in the treatment of pain and inflammation, and its lower risk of gastrointestinal side effects compared to other NSAIDs. The limitations include the need for chiral reagents in its synthesis, its potential for off-target effects, and the need for further research to determine its safety and efficacy in humans.

Future Directions

For research on (S)-Naproxol include determining its safety and efficacy in humans, exploring its potential for use in the treatment of osteoarthritis and rheumatoid arthritis, and investigating its potential for use in combination with other drugs for the treatment of pain and inflammation. Further research is also needed to determine its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of (S)-Naproxol involves the use of chiral reagents to obtain the desired enantiomer. One method involves the reaction of (S)-2-methyl-3-bromopropionic acid with 2-naphthylmagnesium bromide, followed by reduction with lithium aluminum hydride to obtain (S)-Naproxol. Another method involves the reaction of (S)-2-methyl-3-chloropropionic acid with 2-naphthylmagnesium bromide, followed by reduction with sodium borohydride to obtain (S)-Naproxol.

Scientific Research Applications

(S)-Naproxol has been found to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have a lower risk of gastrointestinal side effects compared to other NSAIDs. (S)-Naproxol has been studied in animal models for its efficacy in reducing pain and inflammation, and its potential use in the treatment of osteoarthritis and rheumatoid arthritis.

properties

IUPAC Name

(2S)-2-methyl-3-naphthalen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMLTYQACUGUNQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methyl-3-(2-naphthyl)-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.